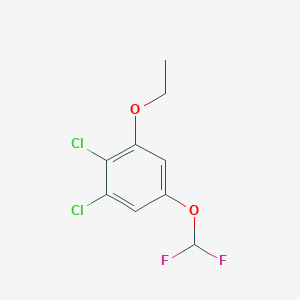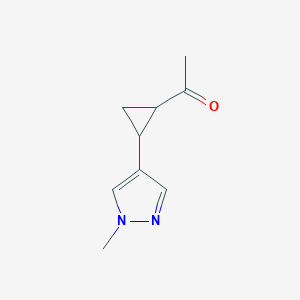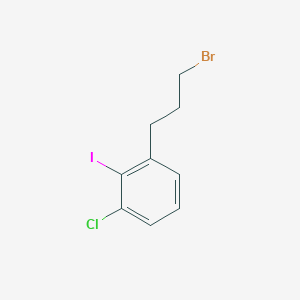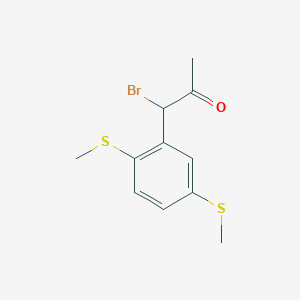
6-(Allyloxy)-2,3-difluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Allyloxy)-2,3-difluorobenzaldehyde is an organic compound characterized by the presence of an allyloxy group and two fluorine atoms attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2,3-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzaldehyde.
Allylation: The allylation of 2,3-difluorobenzaldehyde is achieved by reacting it with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Allyloxy)-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-(Allyloxy)-2,3-difluorobenzoic acid.
Reduction: 6-(Allyloxy)-2,3-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Allyloxy)-2,3-difluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the study of enzyme interactions and inhibition due to its unique structure.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 6-(Allyloxy)-2,3-difluorobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Allyloxy)-4-fluorobenzaldehyde
- 6-(Allyloxy)-2,3-dichlorobenzaldehyde
- 6-(Allyloxy)-2,3-dimethylbenzaldehyde
Uniqueness
6-(Allyloxy)-2,3-difluorobenzaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8F2O2 |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
2,3-difluoro-6-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H8F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,6H,1,5H2 |
Clé InChI |
LBUHTLIZLGLVNL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C(=C(C=C1)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


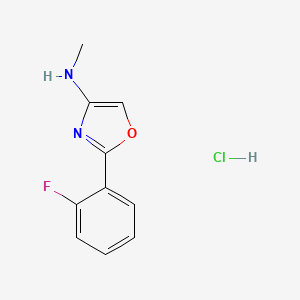
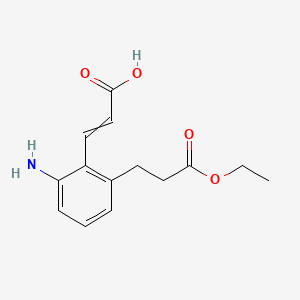

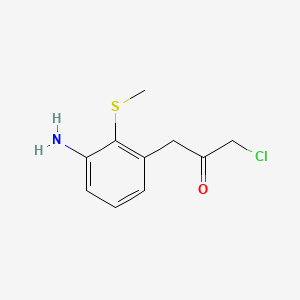
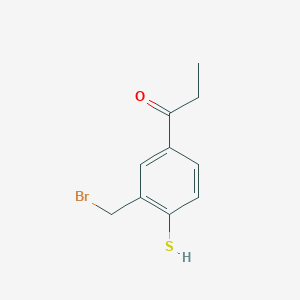
![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
